(1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the methylene bridge with the thiophene ring. Common reagents used in these reactions include methanol, methyl iodide, and thiophene derivatives, under conditions such as reflux and catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the methylene bridge.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydrogenated pyrroloquinoline compounds.
Substitution: Amino or thiol-substituted pyrroloquinoline derivatives.
Scientific Research Applications
(1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart from similar compounds is its unique combination of a pyrroloquinoline core and a thiophene ring. This structural feature imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions.
Properties
Molecular Formula |
C21H21NO2S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(3E)-6-methoxy-9,11,11-trimethyl-3-[(5-methylthiophen-2-yl)methylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C21H21NO2S/c1-12-11-21(3,4)22-19-16(12)8-14(24-5)9-17(19)18(20(22)23)10-15-7-6-13(2)25-15/h6-11H,1-5H3/b18-10+ |
InChI Key |
ARGCHPDAPWSGCZ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC |
Canonical SMILES |
CC1=CC=C(S1)C=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC |
Origin of Product |
United States |
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